![molecular formula C12H20N2S B13306902 1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13306902.png)
1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine is a synthetic compound with a molecular formula of C11H17N2S It is characterized by the presence of a pyrrolidine ring, a thiophene ring, and an amine group
Métodos De Preparación
The synthesis of 1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylthiophene and pyrrolidine.
Reaction Conditions: The key steps involve the alkylation of pyrrolidine with 5-methylthiophene under controlled conditions
Industrial Production: Industrial production methods may involve optimization of reaction conditions, use of catalysts, and purification techniques to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.
Comparación Con Compuestos Similares
1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrazol-3-amine and 1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]imidazole-3-amine share structural similarities.
Propiedades
Fórmula molecular |
C12H20N2S |
|---|---|
Peso molecular |
224.37 g/mol |
Nombre IUPAC |
1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C12H20N2S/c1-9-4-5-12(15-9)10(2)13-11-6-7-14(3)8-11/h4-5,10-11,13H,6-8H2,1-3H3 |
Clave InChI |
HDOYDFDQAZLHBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C(C)NC2CCN(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


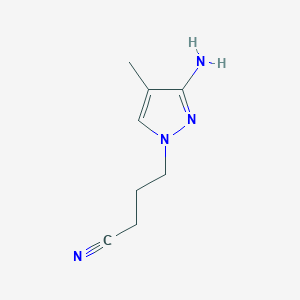
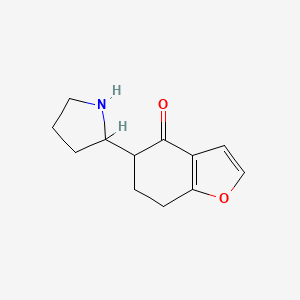
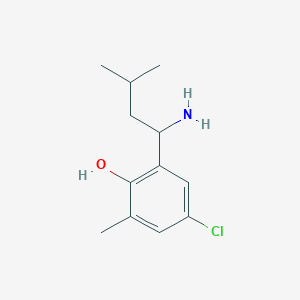
![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13306823.png)
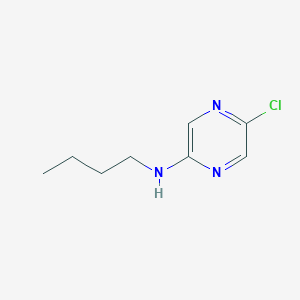

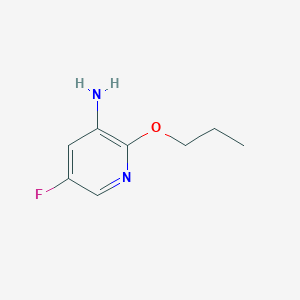
![3-([(Tert-butoxy)carbonyl]amino)-3,4-dimethylpentanoic acid](/img/structure/B13306844.png)

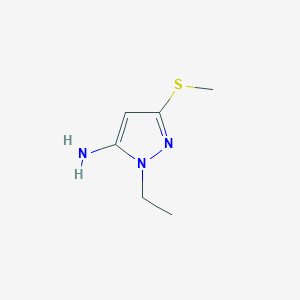
![(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13306855.png)
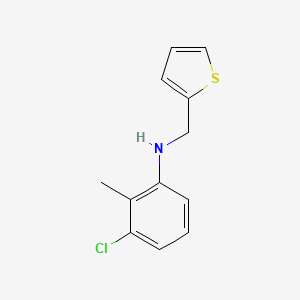
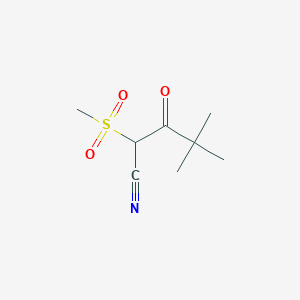
![[2-(Cyclopentylamino)phenyl]methanol](/img/structure/B13306875.png)
